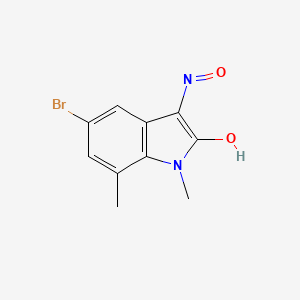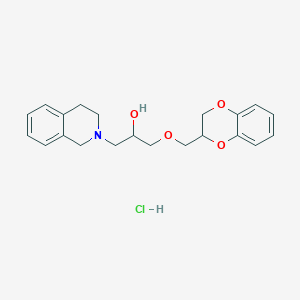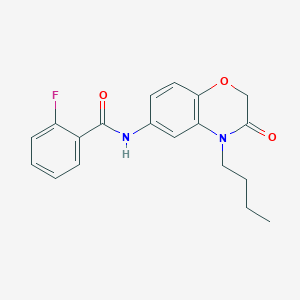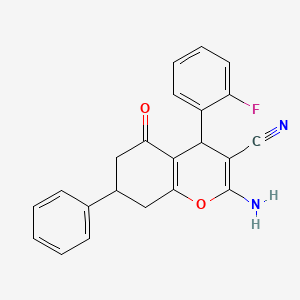
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cyclopentylacetamides, which have been shown to possess a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide reduces inflammation and pain. 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect neurons from damage in animal models of Parkinson's disease and stroke. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anticancer agent, either alone or in combination with other chemotherapy drugs. Further research is also needed to understand the safety and efficacy of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide in humans, as well as its potential as a therapeutic agent for other diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide involves the reaction of 6-bromo-2-methoxynaphthalene with cyclopentylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to form 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide. This synthesis method has been optimized to yield high purity and high yield of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide.
Applications De Recherche Scientifique
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
Propriétés
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-22-17-9-6-12-10-13(19)7-8-15(12)16(17)11-18(21)20-14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDAHISTWIADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)





![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)


![11-(2-chloro-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5031533.png)
![5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one](/img/structure/B5031546.png)